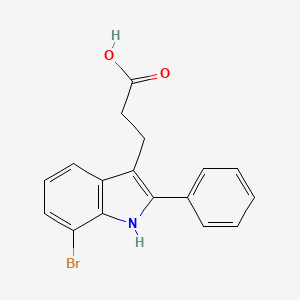

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQBWCIDLUPERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential in pharmaceutical applications , particularly due to the biological activities exhibited by indole derivatives. Key applications include:

- Anticancer Activity : Research indicates that 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid has shown promise as an anticancer agent. Indole derivatives are known to interact with various cellular pathways involved in tumor growth and proliferation, making them suitable candidates for drug development targeting cancer cells.

- Antiviral and Anti-inflammatory Effects : The compound exhibits antiviral properties, which are critical in developing treatments for viral infections. Additionally, its anti-inflammatory effects may aid in managing conditions characterized by chronic inflammation.

Radiation Therapy

In the realm of radiation therapy , indole derivatives, including 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid, have been investigated as potential enhancers of the cytotoxic effects of ionizing radiation. This application is particularly relevant in combination therapies where the compound can enhance the efficacy of DNA-damaging agents used in cancer treatment.

Antimicrobial and Antitubercular Activities

The compound also demonstrates antimicrobial properties , making it a candidate for developing new antibiotics or treatments for infections resistant to current therapies. Its effectiveness against Mycobacterium tuberculosis highlights its potential as an antitubercular agent .

Antidiabetic and Antimalarial Properties

Research has indicated that 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid may possess antidiabetic properties, contributing to glucose regulation and insulin sensitivity. Furthermore, its antimalarial activity positions it as a potential therapeutic agent against malaria, a disease that continues to pose significant global health challenges.

Case Studies and Research Findings

To illustrate the applications of 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid, several studies have been documented:

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Features :

- Molecular Formula: C17H14BrNO2 (inferred from analogs in ).

- Molecular Weight : ~344.21 g/mol.

- Key Substituents: Bromine at position 7 (electron-withdrawing, increases molecular weight). Phenyl group at position 2 (enhances steric bulk and π-π interactions). Propanoic acid at position 3 (provides carboxylic acid functionality for solubility or derivatization).

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Halogen substitution significantly impacts physicochemical properties and bioactivity.

Key Findings :

- Positional Isomerism: Bromine at position 7 vs. 5 alters electronic distribution on the indole ring, affecting receptor binding. For example, marine-derived chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity, suggesting halogen position influences target specificity .

Amino-Functionalized Derivatives

Key Findings :

- Amino Group Impact: The addition of an amino group (e.g., in tryptophan derivatives) enables participation in metabolic pathways or receptor binding, as seen in L-tryptophan’s role in serotonin synthesis .

- Chlorine vs.

Propanoic Acid Derivatives with Diverse Backbones

Functionalization of the propanoic acid moiety modifies solubility and reactivity.

Key Findings :

- Sulfur-Containing Derivatives: Esters like 3-(methylthio)propanoic acid methyl ester contribute to pineapple aroma, highlighting the role of propanoic acid derivatives in flavor chemistry .

- Biosynthetic Relevance: Marine actinomycetes produce chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) with antimicrobial properties, suggesting halogenated propanoic acids are bioactive scaffolds .

Biological Activity

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including antiviral, anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula : C17H16BrN

- Molecular Weight : 328.22 g/mol

- Structure : It features a bromine substitution at the 7-position of the indole ring and a propanoic acid side chain.

Antiviral Activity

Research indicates that 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid exhibits significant antiviral properties. Studies have shown its efficacy against various viral pathogens, suggesting potential therapeutic applications in treating viral infections.

Anticancer Activity

The compound has demonstrated notable cytotoxic effects against several cancer cell lines. For instance, in vitro studies have revealed that it exhibits significant activity against breast cancer cells (MCF-7), with a low toxicity profile towards normal cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antibacterial Activity

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound could be developed as a new antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range significantly, indicating varying degrees of effectiveness.

The biological activities of 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid are attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer and viral pathways. This interaction can alter cellular processes, leading to therapeutic effects.

Case Studies and Research Findings

- Antiviral Research : A study demonstrated that the compound significantly inhibited viral replication in vitro, showing promise as a candidate for antiviral drug development.

- Cytotoxicity Assessment : In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics.

- Antimicrobial Evaluation : Comprehensive evaluations across various bacterial strains highlighted the compound's broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains.

Preparation Methods

Esterification of 3-Phenylpropionic Acid

The synthesis commences with esterification to protect the carboxylic acid group, enhancing reactivity in subsequent steps.

- Reactants : 3-Phenylpropionic acid (3.0 g, 20 mmol), methanol (30 mL), concentrated sulfuric acid (1.5 mL).

- Conditions : Reflux for 2 hours under TLC monitoring.

- Workup : Rotary evaporation, extraction with ethyl acetate, and drying over anhydrous sodium sulfate.

- Yield : 96% (3.2 g of methyl 3-phenylpropionate).

Table 1: Esterification Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Catalyst | H₂SO₄ |

| Temperature | Reflux (≈65°C) |

| Reaction Time | 2 hours |

| Yield | 96% |

This step converts the carboxylic acid into a methyl ester, mitigating undesired side reactions in subsequent basic or nucleophilic conditions.

Phosphonate Intermediate Formation

The methyl ester undergoes phosphonation to generate a stabilized carbanion for alkene formation.

- Reactants : Methyl 3-phenylpropionate (1.0 g, 6.1 mmol), dimethyl methylphosphonate (1.3 mL, 12.2 mmol), n-BuLi (5.6 mL, 2.4 M in THF).

- Conditions : THF solvent, -78°C under nitrogen atmosphere.

- Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and column chromatography.

- Yield : 98% (1.5 g of phosphonate intermediate).

Mechanistic Insight :

The reaction proceeds via deprotonation by n-BuLi, forming a lithium enolate that reacts with dimethyl methylphosphonate to yield the phosphonate. This intermediate facilitates the HWE reaction in the next step.

Table 2: Phosphonation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | n-BuLi |

| Temperature | -78°C |

| Reaction Time | 1 hour |

| Yield | 98% |

Horner-Wadsworth-Emmons (HWE) Reaction

The phosphonate intermediate participates in an HWE reaction to form an α,β-unsaturated carbonyl compound, a precursor for indole cyclization.

- Reactants : Phosphonate intermediate (1.5 g), aldehyde/ketone (I-5), potassium carbonate.

- Conditions : THF solvent, room temperature.

- Workup : Extraction, drying, and purification via column chromatography.

Mechanistic Insight :

The HWE reaction involves nucleophilic attack of the phosphonate carbanion on the carbonyl group of I-5, followed by elimination to form a conjugated enone. This α,β-unsaturated system is critical for subsequent indole formation.

Table 3: HWE Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | K₂CO₃ |

| Temperature | Room temperature |

| Reaction Time | Not specified |

Ester Hydrolysis

The final step involves hydrolysis of the methyl ester to regenerate the carboxylic acid.

- Reactants : Methyl ester derivative, aqueous NaOH or LiOH.

- Conditions : Reflux in THF/water mixture.

- Workup : Acidification with HCl, extraction, and crystallization.

Alternative Synthetic Strategies

Leimgruber-Batcho Indole Synthesis

This method employs o-nitrotoluene derivatives and DMF dimethyl acetal to construct indoles, potentially enabling direct bromination during nitro group reduction.

Transition-Metal-Mediated Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the phenyl group at the 2-position post-cyclization.

Challenges and Optimization Opportunities

- Regioselectivity in Bromination : Directing bromine to the 7-position requires careful choice of directing groups or protection strategies.

- Yield Improvement : Optimizing stoichiometry and reaction times in phosphonate formation and HWE steps could enhance overall efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid, and what starting materials are typically employed?

- Methodological Answer : Synthesis typically begins with indole derivatives (e.g., 7-bromoindole) and phenyl-containing precursors. Key steps involve bromination, Friedel-Crafts alkylation, or Suzuki-Miyaura coupling to introduce substituents. Reagents such as sodium hydride (for deprotonation) and palladium catalysts (for cross-coupling) are used under inert atmospheres to prevent oxidation. Controlled temperatures (e.g., 0–80°C) and purification via column chromatography are critical for isolating intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- Spectroscopic techniques : H/C NMR to verify indole and propanoic acid moieties.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (CHBrNO, MW 357.2).

- Chromatography : HPLC with UV detection (λ ~280 nm for indole absorption) to assess purity (>95% by area normalization).

- Crystallography : Single-crystal X-ray diffraction (if crystals form) for absolute conformation verification .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays : Target indole-based enzymes (e.g., tryptophan hydroxylase) using fluorogenic substrates.

- Cellular uptake studies : Fluorescence tagging (e.g., dansyl chloride derivatization) to track intracellular localization.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values.

Structural analogs (e.g., 5-bromo-DL-tryptophan) suggest potential neurotransmitter modulation, guiding assay selection .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for high-yield synthesis, and how can they be addressed?

- Methodological Answer : Key challenges include:

- Regioselectivity : Competing bromination at indole positions 5 vs. 6. Use directing groups (e.g., acetyl protection) or steric hindrance (bulky ligands in Pd-catalyzed coupling) to improve selectivity .

- Byproduct formation : Unwanted dimerization during propanoic acid coupling. Optimize stoichiometry (1:1.2 indole:acid ratio) and add radical scavengers (e.g., BHT) to suppress side reactions .

- Scale-up limitations : Low yields (<40%) in multi-step syntheses. Switch to flow chemistry for improved heat/mass transfer in critical steps (e.g., cyclization) .

Q. How can X-ray crystallography resolve molecular conformation ambiguities in this compound?

- Methodological Answer : Crystallography protocols involve:

- Crystal growth : Slow vapor diffusion (e.g., DCM/methanol) to obtain diffraction-quality crystals.

- Data collection : Use synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution (<1.0 Å) data.

- Disorder handling : Apply SQUEEZE (PLATON) to model solvent/disordered regions, refining anisotropic displacement parameters for heavy atoms (Br, S).

Example: A related indole-sulfonamide compound required solvent masking to resolve torsional strain in the propanoic acid chain .

Q. How can contradictory data on biological activity be reconciled across studies?

- Methodological Answer : Contradictions often stem from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) and use reference compounds (e.g., 7-chloro-DL-tryptophan for uptake comparisons).

- Stereochemical effects : Test enantiopure forms (if applicable) via chiral HPLC separation.

- Solubility differences : Use DMSO/cremophor EL vehicles at consistent concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.